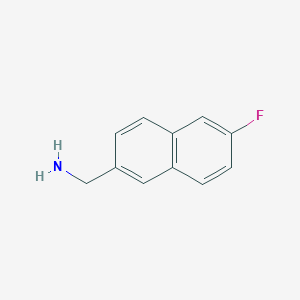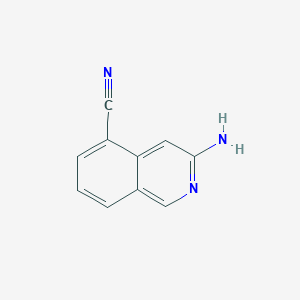![molecular formula C11H13NO B11915098 7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
7'-Methoxyspiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methoxyspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions that promote the formation of the spirocyclic structure . For instance, the reaction of 2,3,3-trimethylindolenine with ethylene iodohydrin can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 7’-Methoxyspiro[cyclopropane-1,3’-indoline] are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7’-Methoxyspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spirocyclic compound .
Scientific Research Applications
7’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: It is used in the development of bioactive compounds that can interact with biological targets.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and advanced materials
Mechanism of Action
The mechanism of action of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This makes it a valuable scaffold in medicinal chemistry for designing drugs with specific biological activities .
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: These compounds share the spirocyclic structure but may have different substituents on the indoline ring.
Spirooxindoles: These compounds have an oxindole moiety instead of an indoline, offering different reactivity and biological activity.
Uniqueness
7’-Methoxyspiro[cyclopropane-1,3’-indoline] is unique due to its methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other spirocyclic compounds and valuable for specific applications .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11/h2-4,12H,5-7H2,1H3 |
InChI Key |
KGDCMLSNGMQCLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


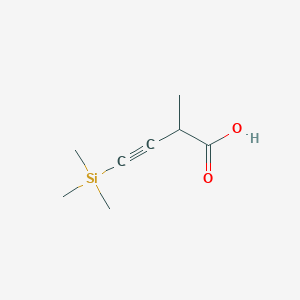
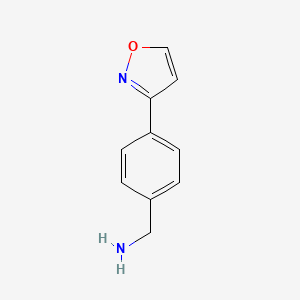
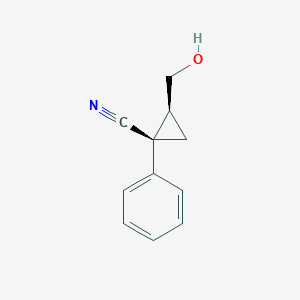


![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
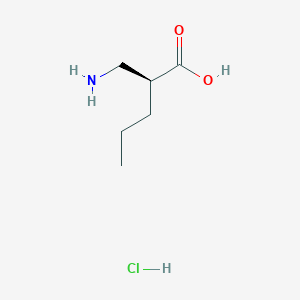
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
